Cas no 170242-36-1 (9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-)

2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene is a fluorene-derived aromatic compound characterized by its rigid, planar structure and sterically hindered substituents. The incorporation of 2,4,6-trimethylphenyl groups at the 2,7-positions enhances thermal and oxidative stability while reducing molecular aggregation, making it suitable for applications in organic electronics and optoelectronic materials. Its extended π-conjugation system contributes to desirable photophysical properties, such as efficient light absorption and emission. The compound's high purity and well-defined structure ensure reproducibility in research and industrial settings, particularly in the development of organic semiconductors, light-emitting diodes (OLEDs), and advanced polymeric materials. Its synthetic versatility allows for further functionalization to tailor properties for specific applications.
9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- structure
170242-36-1 structure
商品名:9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-
CAS番号:170242-36-1
MF:C31H30
メガワット:402.569908618927
MDL:MFCD32642049
CID:3810819
PubChem ID:18477396

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- 化学的及び物理的性質

名前と識別子

    • 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-
    • 9H-?Fluorene,?2,?7-?bis(2,?4,?6-?trimethylphenyl)?-
    • 2,7-Dimesitylfluorene
    • 2,7-Dimesityl-9H-fluorene
    • 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene
    • 170242-36-1
    • G69591
    • C31H30
    • SY265421
    • 9H-Fluorene,2,7-bis(2,4,6-trimethylphenyl)-
    • DTXSID201267360
    • MFCD32642049
    • CS-0112216
    • MDL: MFCD32642049
    • インチ: 1S/C31H30/c1-18-11-20(3)30(21(4)12-18)24-7-9-28-26(15-24)17-27-16-25(8-10-29(27)28)31-22(5)13-19(2)14-23(31)6/h7-16H,17H2,1-6H3
    • InChIKey: HRTBJVPOLKULEE-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C=CC(C3=C(C)C=C(C)C=C3C)=C2)C2=C1C=C(C1=C(C)C=C(C)C=C1C)C=C2

計算された属性

  • せいみつぶんしりょう: 402.234750957g/mol
  • どういたいしつりょう: 402.234750957g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 31
  • 回転可能化学結合数: 2
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 9

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D780372-1g
2,7-Dimesitylfluorene
170242-36-1 95%
1g
$975 2025-02-24
ChemScence
CS-0112216-250mg
2,7-Dimesityl-9H-fluorene
170242-36-1
250mg
$106.0 2022-04-27
Chemenu
CM385542-1g
2,7-Dimesitylfluorene
170242-36-1 95%+
1g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182856-1g
2,7-Dimesityl-9H-fluorene
170242-36-1 97%
1g
¥8971 2023-02-24
eNovation Chemicals LLC
D780372-1g
2,7-Dimesitylfluorene
170242-36-1 95%
1g
$975 2024-07-20
eNovation Chemicals LLC
D780372-1g
2,7-Dimesitylfluorene
170242-36-1 95%
1g
$975 2025-02-21
A2B Chem LLC
AY20736-1g
2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene
170242-36-1 97%
1g
$192.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01109065-1g
2,7-Dimesityl-9H-fluorene
170242-36-1 97%
1g
¥1534.0 2023-02-23
Ambeed
A1206220-250mg
2,7-Dimesityl-9H-fluorene
170242-36-1 97%
250mg
$99.0 2024-04-23
Ambeed
A1206220-100mg
2,7-Dimesityl-9H-fluorene
170242-36-1 97%
100mg
$64.0 2024-04-23

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- 関連文献

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-に関する追加情報

Exploring the Unique Properties and Applications of 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- (CAS No. 170242-36-1)

9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- (CAS No. 170242-36-1) is a highly specialized organic compound that has garnered significant attention in advanced material science and chemical research. This derivative of fluorene, characterized by its 2,4,6-trimethylphenyl substituents, exhibits unique photophysical and electronic properties, making it a valuable component in cutting-edge applications. Researchers and industry professionals are increasingly interested in this compound due to its potential in organic electronics, optoelectronic devices, and advanced material synthesis.

The molecular structure of 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- features a central fluorene core with two symmetrically attached 2,4,6-trimethylphenyl groups at the 2 and 7 positions. This arrangement enhances the compound's stability and influences its optical properties, including fluorescence and absorption characteristics. Such properties are crucial for applications in light-emitting diodes (LEDs), photovoltaic cells, and sensors. The compound's ability to form stable thin films and its compatibility with various substrates further broaden its utility in device fabrication.

One of the most exciting aspects of 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- is its role in the development of organic semiconductors. With the growing demand for flexible and lightweight electronic devices, organic semiconductors have become a focal point of research. This compound's high charge carrier mobility and thermal stability make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These applications align with current trends in sustainable technology and green energy solutions.

In addition to its electronic applications, 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- is also explored for its potential in supramolecular chemistry and nanotechnology. The compound's rigid structure and aromaticity enable it to participate in π-π stacking interactions, which are essential for designing molecular assemblies and nanostructures. Such capabilities are highly relevant to the development of molecular sensors, catalysts, and drug delivery systems, addressing key challenges in modern chemistry and biomedicine.

The synthesis of 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- typically involves palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry for constructing complex aromatic systems. Researchers are continually optimizing these synthetic routes to improve yield, purity, and scalability, ensuring the compound's availability for both academic and industrial applications. The use of green chemistry principles in its synthesis further enhances its appeal in environmentally conscious research and development.

Market trends indicate a rising demand for high-performance organic materials, driven by advancements in flexible electronics and renewable energy technologies. 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- is well-positioned to meet these demands due to its versatile properties and compatibility with emerging technologies. Companies specializing in advanced materials and electronic components are increasingly incorporating this compound into their product portfolios, highlighting its commercial potential.

For researchers and professionals seeking detailed information about 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)-, key areas of interest include its spectroscopic data, thermal stability, and solubility profiles. These parameters are critical for tailoring the compound's performance in specific applications. Additionally, understanding its structure-property relationships can unlock new possibilities for material design and innovation.

In summary, 9H-Fluorene, 2,7-bis(2,4,6-trimethylphenyl)- (CAS No. 170242-36-1) represents a fascinating intersection of chemistry, materials science, and technology. Its unique properties and broad applicability make it a subject of ongoing research and development, with promising prospects in organic electronics, nanotechnology, and beyond. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of advanced materials and devices.

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